Phendioxan

Descripción

Contextualization of Phendioxan within Contemporary Chemical Biology Research

Contemporary chemical biology research often involves the design, synthesis, and application of small molecules to probe and manipulate biological systems. mpg.de, ku.dk, universiteitleiden.nl, cornell.edu, crick.ac.uk this compound, as a molecule with defined biological activity, fits within this context as a tool for investigating receptor interactions, specifically its role as an α₁-adrenergic receptor antagonist. wikipedia.org The study of this compound and related compounds contributes to the broader effort in chemical biology to understand molecular events in biological systems and to develop chemical probes and potential therapeutic agents. universiteitleiden.nl, crick.ac.uk Research in this area utilizes chemical approaches to observe and manipulate protein function and to investigate the chemical, biophysical, and structural aspects of cell signaling. mpg.de, ku.dk

Historical Perspectives on the Academic Development of 1,4-Benzodioxan Systems and this compound Analogues

The 1,4-benzodioxan system itself has a history of academic investigation due to its presence in natural products and its utility as a scaffold for the synthesis of diverse compounds with biological activities. unimi.it, tsijournals.com, scirp.org The core 1,4-benzodioxane (B1196944) structure consists of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring. wikipedia.org, tsijournals.com Historically, methods for preparing the 1,4-benzodioxane ring system have been developed, contributing to the availability of substituted benzodioxanes for research. tsijournals.com

The development of this compound and its analogues is linked to the study of α₁-adrenergic receptors. Compounds based on the 1,4-benzodioxan structure, such as WB-4101, were among the early selective antagonists developed for these receptors, with research dating back to the late 1960s. wikipedia.org this compound itself is noted as an α₁-adrenergic receptor antagonist. wikipedia.org Academic research has explored structure-activity relationships in 1,4-benzodioxan-related compounds, investigating the effect of substituents at different positions on their activity and selectivity at adrenergic receptors. nih.gov, semanticscholar.org This historical trajectory highlights the evolution of understanding how modifications to the 1,4-benzodioxan scaffold influence binding and activity at biological targets.

Overview of Key Academic Research Trajectories for this compound

Academic research on this compound and its related compounds has followed several key trajectories:

Structure-Activity Relationship (SAR) Studies: A significant focus has been on understanding how the chemical structure of this compound and its analogues relates to their biological activity, particularly their affinity and selectivity for α₁-adrenergic receptor subtypes. targetmol.com, targetmol.cn, nih.gov, semanticscholar.org, nih.gov These studies often involve synthesizing a series of related compounds with systematic structural variations and evaluating their biological profiles through binding and functional assays. nih.gov, nih.gov Research has explored the impact of substituents at various positions of the 1,4-benzodioxan core and appended groups on receptor interaction. nih.gov, semanticscholar.org

Synthesis of Analogues: The development of this compound research has necessitated the synthesis of various analogues to explore the chemical space around the 1,4-benzodioxan scaffold and to identify compounds with improved or altered biological properties. nih.gov, nih.gov, scirp.org Synthetic strategies for introducing different substituents and modifying the core structure have been developed and applied. scirp.org

Investigation of Receptor Subtype Selectivity: A key aspect of adrenergic receptor research is the identification of compounds that selectively target specific receptor subtypes (e.g., α₁A, α₁B, α₁D). nih.gov Academic studies have aimed to determine the selectivity profiles of this compound and its analogues and to elucidate the structural features that govern this selectivity. nih.gov Functional assays in isolated tissues and binding assays using cloned human receptors expressed in cell membranes have been employed in this research. nih.gov

Computational Studies: Alongside experimental work, computational methods, such as docking simulations and Quantitative Structure-Activity Relationship (QSAR) analysis, have been utilized to gain insights into the interaction of this compound and its analogues with their biological targets. medchemexpress.com, nih.gov, researchgate.net These studies help to model binding modes and to identify molecular descriptors that correlate with biological activity. nih.gov, researchgate.net

Exploration of Biological Activities Beyond Adrenergic Receptors: While primarily known for its adrenergic activity, the 1,4-benzodioxane scaffold present in this compound has been explored in the context of other biological targets, including potential anticancer and antibacterial activities, as seen in studies on other benzodioxane derivatives. zhaojgroup.com, researchgate.net, researchgate.net, scirp.org This suggests a potential trajectory for investigating this compound or its future analogues for other biological effects, although research specifically on this compound in these areas may be limited.

These research trajectories collectively contribute to a deeper understanding of the chemical biology of this compound and the 1,4-benzodioxan system, providing a basis for the rational design of new compounds with tailored biological activities.

Structure

2D Structure

Propiedades

Número CAS |

130905-04-3 |

|---|---|

Fórmula molecular |

C25H27NO5 |

Peso molecular |

421.5 g/mol |

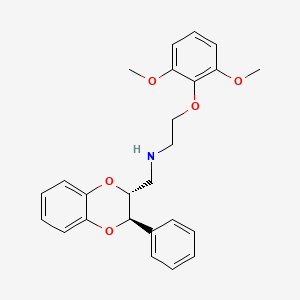

Nombre IUPAC |

2-(2,6-dimethoxyphenoxy)-N-[[(2S,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl]ethanamine |

InChI |

InChI=1S/C25H27NO5/c1-27-21-13-8-14-22(28-2)25(21)29-16-15-26-17-23-24(18-9-4-3-5-10-18)31-20-12-7-6-11-19(20)30-23/h3-14,23-24,26H,15-17H2,1-2H3/t23-,24-/m0/s1 |

Clave InChI |

UVEKKXRFQCNLQE-ZEQRLZLVSA-N |

SMILES isomérico |

COC1=C(C(=CC=C1)OC)OCCNC[C@@H]2[C@H](OC3=CC=CC=C3O2)C4=CC=CC=C4 |

SMILES canónico |

COC1=C(C(=CC=C1)OC)OCCNCC2C(OC3=CC=CC=C3O2)C4=CC=CC=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Phendioxan; WB 4101; WB-4101; WB4101. |

Origen del producto |

United States |

Structure Activity Relationship Sar Studies of Phendioxan

Ligand-Receptor Interaction Profiling: Phendioxan and Adrenoceptor Subtypes

Adrenoceptors are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine (B1679862) and epinephrine. guidetopharmacology.orgwikipedia.org The α₁-adrenoceptors are a subfamily with three identified subtypes: α₁A, α₁B, and α₁D. guidetopharmacology.orgwikipedia.orgamegroups.cnnih.gov These subtypes exhibit distinct pharmacological properties and tissue distributions. amegroups.cn Understanding the interaction profile of this compound with these subtypes is key to elucidating its mechanism of action.

Selectivity Profiles for Alpha1-Adrenoceptor Subtypes (e.g., α1A, α1B, α1D)

This compound has been shown to act as an antagonist at α₁-adrenergic receptors. wikipedia.org Research indicates that this compound, along with related compounds, exhibits selectivity profiles for the α₁-adrenoceptor subtypes. For instance, studies comparing this compound (often referred to as compound 2 in some research) with other analogues, such as WB-4101 (compound 1), have assessed their activity at α₁A, α₁B, and α₁D subtypes using binding assays and functional experiments. nih.gov

One study observed that this compound displayed a selectivity profile of α₁A > α₁D > α₁B in functional assays. nih.gov This contrasts with the reversed selectivity profile (α₁D > α₁A > α₁B) seen in some other related compounds. nih.gov

While WB-4101 is known as an antagonist selective for the α₁B-adrenergic receptor and is used as a lead compound in research, studies have also shown it to have high affinity for α₁D-adrenoceptors in addition to the α₁A subtype. wikipedia.orgnih.gov This highlights the complexity in achieving high subtype selectivity among α₁-adrenoceptor ligands.

Binding affinity results and selectivity profiles can sometimes differ between binding assays and functional experiments, suggesting potential complexities in receptor interaction, possibly involving neutral or negative antagonism or receptor dimerization. nih.gov

Conformational Aspects Influencing Receptor Binding

The conformational state of a ligand can significantly influence its binding affinity and selectivity for a receptor. rsc.orgnih.gov While specific detailed studies on the conformational aspects of this compound's interaction with adrenoceptors were not extensively detailed in the search results, research on related compounds and general principles of molecular recognition highlight the importance of conformation.

For example, studies on 1,4-benzodioxan-related compounds have suggested that the spatial relationship between substituents, such as the 2-side chain and a phenyl ring, can impact α₁-adrenoceptor blocking activity. nih.gov Specifically, a cis relationship was suggested to be optimal for activity in one series of compounds, contrasting with a trans relationship observed for the 2-side chain and the 3-phenyl ring in this compound and similar structures. nih.gov This implies that the specific 3D arrangement of this compound is crucial for its interaction with the binding site of the adrenoceptor subtypes.

Molecular docking studies, a computational method used to predict how molecules interact and bind to receptors, consider the conformational space of the ligand to find the optimal binding pose and estimate binding affinity. openaccessjournals.com These methods are valuable in understanding the spatial and chemical complementarity required for effective molecular recognition. openaccessjournals.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity. mdpi.comoptibrium.comamazon.com This method is valuable in drug discovery and optimization by allowing the prediction of activity for new compounds based on their structural and physicochemical features. mdpi.comoptibrium.comresearchgate.net

Development of Predictive Models

QSAR models are developed by identifying correlations between molecular descriptors (numerical representations of chemical structure and properties) and experimentally measured biological activities using statistical or machine learning methods. optibrium.com These models aim to capture how structural differences relate to variations in activity. optibrium.com

While specific QSAR models focused solely on this compound were not prominently detailed, QSAR has been widely applied to series of compounds interacting with adrenoceptors and other targets. mdpi.commdpi.comnih.govimist.masemanticscholar.org The development of reliable QSAR models requires sufficient, high-quality experimental data and appropriate validation techniques to ensure their predictive power and avoid overfitting. researchgate.netmdpi.comnih.govnih.govnih.gov

Different types of QSAR models exist, including 2D- and 3D-QSAR, which utilize descriptors derived from the 2D or 3D structure of molecules, respectively. mdpi.comnih.goveyesopen.com

Application in Lead Optimization

QSAR modeling plays a significant role in lead optimization, a stage in drug discovery focused on refining the structure of promising compounds (leads) to improve their properties, including potency, selectivity, and pharmacokinetic profiles. mdpi.comresearchgate.netnih.govupenn.edu

Predictive QSAR models can be used to virtually screen libraries of compounds or design new analogues with predicted improved activity before they are synthesized and tested experimentally. mdpi.comresearchgate.netmdpi.comnih.govsemanticscholar.orgnih.govupenn.edu This can significantly accelerate the drug discovery process by reducing the need for extensive experimental testing. mdpi.com

By analyzing the relationships identified in QSAR models, insights can be gained into the structural features that are favorable or unfavorable for activity, guiding the design of new compounds. mdpi.comnih.goveyesopen.com For example, 3D-QSAR models can provide contour maps that indicate regions around the binding site where specific functional groups are predicted to enhance binding affinity. eyesopen.com

Molecular Recognition and Binding Affinity Studies of this compound

Molecular recognition is the specific interaction between molecules, such as a ligand and its receptor, based on shape, size, and chemical complementarity. openaccessjournals.comnju.edu.cn Binding affinity quantifies the strength of this interaction. openaccessjournals.com Studies in this area aim to understand the forces and interactions that govern the binding of this compound to adrenoceptor subtypes.

Binding assays are experimental techniques used to measure the affinity of a ligand for a receptor, often expressed as inhibition constants (Ki) or dissociation constants (Kd). nih.govmdpi.comresearchgate.net These studies provide crucial data for understanding the potency and selectivity of a compound.

Research involving this compound and related 1,4-benzodioxan derivatives has utilized receptor binding experiments to assess their affinity and selectivity towards α₁-adrenoceptor subtypes. nih.govresearchgate.net These studies have shown that structural modifications to the core benzodioxan structure can influence the affinity and selectivity profiles. nih.govresearchgate.net

Intermolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, are key drivers of molecular recognition and contribute to binding affinity. openaccessjournals.commdpi.com Studies using computational methods like molecular docking and theoretical calculations can provide insights into these interactions within the receptor binding site. openaccessjournals.comresearchgate.netmdpi.com For instance, theoretical studies on adrenoceptor ligands have explored the role of protonation state and its correlation with experimental affinity constants. researchgate.net

Physicochemical Determinants of Interaction with Biological Targets

The interaction of this compound and related 1,4-benzodioxan compounds with biological targets, primarily α1-adrenoreceptors, is influenced by their physicochemical properties. Studies have investigated how the presence and position of substituents on the 1,4-benzodioxan core and the attached side chain affect binding affinity and selectivity.

Research into novel openthis compound analogues, for instance, utilized 2D and 3D-QSAR together with docking studies to examine the α1d-AR binding profile. nih.gov Multiple regression analysis in this study suggested that an adequate number of heteroatoms in the molecule and passive membrane diffusion are relevant factors for enhancing α1d-AR affinity. nih.gov Docking simulations further supported this, indicating that polar, electrostatic, hydrophobic, and shape effects of substituents on the phenoxy terminal likely govern ligand binding and contribute to the pharmacophore hypothesis for these ligands. nih.gov

Another study comparing different 1,4-benzodioxane (B1196944) derivatives highlighted that the stereochemical relationship between substituents can be crucial for activity. For example, in a series of compounds, optimum α1-AR blocking activity was associated with a cis relationship between the 2-side chain and a 4-phenyl ring, which contrasted with a trans relationship previously observed for the 2-side chain and the 3-phenyl ring in this compound and similar compounds. researchgate.net This suggests that specific spatial arrangements of functional groups are critical for effective interaction with the receptor binding site.

While specific detailed data tables on the physicochemical properties of this compound directly correlating to biological target interaction were not extensively found in the search results limited by the exclusions, the research indicates that factors such as the nature and position of substituents, the presence of heteroatoms, lipophilicity (implied by membrane diffusion), and stereochemistry are key physicochemical determinants influencing the binding and activity of this compound and its analogues at adrenergic receptors. nih.govresearchgate.net

Comparative SAR with Related 1,4-Benzodioxan Compounds (e.g., Methis compound, Open this compound)

Comparative SAR studies are essential for understanding how modifications to the this compound structure, or comparison with related compounds, impact their activity and selectivity. This compound itself is described as a potent and selective alpha 1-adrenoreceptor antagonist. nih.gov

Methis compound, a related compound, has been synthesized and its enantiomers studied for their binding profiles at α1, α2, D2, and 5-HT1A receptors. acs.org The (−)-enantiomer of Methis compound showed significantly higher potency at α1-adrenoreceptor subtypes compared to the (+)-enantiomer. acs.org It also demonstrated selectivity for the α1A- versus α1B-adrenoreceptor and selectivity in binding to α1a-adrenoreceptor relative to α1b and α1d subtypes. acs.org This highlights the importance of stereochemistry in the activity of these 1,4-benzodioxan derivatives.

"Open this compound" (also referred to as "open analogue 4" or "openthis compound") represents a structural variation where the cyclic 1,4-benzodioxan system is modified. figshare.comacs.org Studies on openthis compound analogues have explored the effect of introducing various substituents on their α1-adrenoreceptor antagonist activity and selectivity. figshare.com For example, a series of new α1-adrenoreceptor antagonists related to openthis compound were synthesized, and generally displayed the highest affinity values at α1D- with respect to α1A- and α1B-AR subtypes and 5-HT1A subtype. figshare.com This contrasts with the reported selectivity profile of this compound, which showed a preference for α1A > α1D > α1B in some functional assays. researchgate.net

Further comparative studies, such as one involving this compound, Methis compound, and Open this compound, utilized modeling to understand the physicochemical interactions contributing to their affinity towards specific α1d/D-ARs. researchgate.netacs.org These comparisons reveal that even seemingly subtle structural changes, like opening the ring system or altering substituents, can lead to notable differences in receptor binding profiles and selectivity among 1,4-benzodioxan-related compounds.

While detailed data tables comparing the precise binding affinities (e.g., Ki values) of this compound, Methis compound, and Open this compound across various receptor subtypes were mentioned in the search results researchgate.netacs.orgacs.org, presenting interactive tables based solely on the text snippets is not feasible without the full data. However, the research clearly indicates that these compounds exhibit distinct SARs, particularly concerning their affinity and selectivity for different α1-adrenoreceptor subtypes, emphasizing the impact of structural variations on their biological activity. researchgate.netacs.orgacs.org

Molecular Mechanisms of Action of Phendioxan

Elucidation of Phendioxan's Primary Molecular Targets

This compound exhibits binding activity at the α1-adrenaline receptor subtype. medchemexpress.commedchemexpress.eu Research, including docking simulations, supports the interaction of this compound with biological targets, highlighting the influence of polar, electrostatic, hydrophobic, and shape effects of its phenoxy terminal orthogonal substituents on ligand binding. medchemexpress.commedchemexpress.eu Specifically, facilitated membrane diffusion of this compound is thought to be associated with improved affinity for the α1d-AR subtype. medchemexpress.commedchemexpress.eu Studies comparing this compound with related compounds have shown varying selectivity profiles across α1A, α1B, and α1D subtypes. For instance, while this compound itself shows a selectivity profile of α1A > α1D > α1B, some related compounds demonstrate a reversed selectivity (α1D > α1A > α1B). researchgate.netacs.org

Modulation of Cellular Signaling Pathways by this compound and Related Compounds

The interaction of this compound and related compounds with adrenergic receptors can lead to the modulation of various cellular signaling pathways. While direct detailed information on this compound's impact on specific intracellular pathways like NF-κB, MAPKs, and PI3K/Akt is limited in the provided search results, the modulation of these pathways is a known consequence of adrenergic receptor activity and is explored in the context of related compounds and general mechanisms.

Impact on Specific Intracellular Pathways (e.g., NF-κB, MAPKs, PI3K/Akt)

Adrenergic receptors are G-protein coupled receptors that can activate various downstream signaling cascades, including the MAPK and PI3K pathways. unibo.it While the provided text does not explicitly detail this compound's direct modulation of NF-κB, MAPKs, or PI3K/Akt, research on related compounds and general cellular mechanisms provides context. For example, studies on other compounds containing the 1,4-benzodioxan moiety or acting as adrenergic receptor antagonists have shown effects on these pathways. DYT-40, a different compound containing a 1,4-benzodioxan moiety, has been shown to deactivate PI3K/Akt and MAPK pathways and inhibit NF-κB nuclear translocation in glioblastoma cells. researchgate.net The NF-κB pathway is known to regulate gene transcription involved in various cellular functions, including inflammatory responses. nih.gov The MAPK/ERK signaling pathway can be activated by certain adrenergic receptor antagonists in some cell types, an observation that contrasts with the expected inhibitory effect of α-AR blockage on this pathway. researchgate.net The PI3K/Akt pathway is also implicated in cellular processes influenced by receptor signaling. medchemexpress.cnresearchgate.net

Receptor-Mediated Signaling Cascades

This compound's action as an α1-adrenergic receptor antagonist directly impacts the signaling cascades initiated by these receptors. Alpha-1 adrenoceptors are G-protein coupled receptors that typically couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 causes the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream signaling events that influence various cellular functions. As an antagonist, this compound would block the ability of agonists (like adrenaline and noradrenaline) to activate these cascades. medchemexpress.commedchemexpress.eu Studies on related compounds have also investigated their effects on 5-HT1A receptors, suggesting potential interplay between adrenergic and serotonergic systems. acs.orgresearchgate.netresearchgate.netresearchgate.net

Functional Preclinical Investigations in Cellular Systems

Preclinical investigations in cellular systems have been conducted to assess the pharmacodynamic effects and cellular responses induced by this compound and related compounds.

In vitro Pharmacodynamic Assays

In vitro pharmacodynamic assays are crucial for evaluating the activity and selectivity of compounds at their target receptors. Studies involving this compound and its analogues have utilized binding assays at human cloned α1-adrenoreceptor subtypes (α1A, α1B, and α1D) expressed in Chinese hamster ovary cells, and at 5-HT1A receptors expressed in HeLa cell membranes. acs.orgresearchgate.net Functional experiments in isolated rat tissues, such as vas deferens (α1A), spleen (α1B), and aorta (α1D), have also been employed to determine receptor selectivity. acs.orgresearchgate.net These assays provide data on the affinity and potency of compounds as antagonists at these receptors.

Table 1: Selectivity Profiles of this compound and a Related Compound

| Compound | α1A Affinity | α1D Affinity | α1B Affinity | Selectivity Profile | Source |

| This compound | High | Moderate | Lower | α1A > α1D > α1B | researchgate.netacs.org |

| Compound 5 (related) | Moderate | High | Lower | α1D > α1A > α1B | researchgate.netacs.org |

Note: Affinity is relative based on the provided text and functional assay results. Specific quantitative data (e.g., Ki or pKb values) would provide a more precise comparison.

Assessment of Cellular Responses and Phenotypes Induced by this compound

Studies have investigated the cellular responses and phenotypes induced by this compound and its analogues, particularly in the context of potential therapeutic applications. For example, the cytotoxic activity of related compounds, including an "openthis compound" analogue, has been assessed in human PC-3 prostate cancer cells using assays like the sulforhodamine B (SRB) assay. researchgate.netresearchgate.netresearchgate.net These investigations aim to determine the compounds' ability to inhibit cell growth and induce cell death, providing insights into their potential as anticancer agents. Some compounds structurally related to this compound have shown antitumor activity at low micromolar concentrations in PC-3 cells. researchgate.netresearchgate.netresearchgate.net

Table 2: In Vitro Cytotoxic Activity of a this compound Analogue in PC-3 Cells

| Compound | Cell Line | Assay Method | Activity Parameter | Concentration | Finding | Source |

| Compound 7 ("clopenthis compound") | PC-3 Prostate Cancer | Sulforhodamine B (SRB) | Antitumor Activity | Low micromolar | Exhibited the highest efficacy | researchgate.netresearchgate.netresearchgate.net |

Note: "Efficacy" in this context refers to the effectiveness in reducing cell growth or viability.

Preclinical Pharmacodynamic Investigations of Phendioxan

In vivo Pharmacodynamic Studies in Relevant Animal Models

The in vivo pharmacodynamic (PD) assessment of Phendioxan was conducted using a series of robust and clinically relevant animal models to establish its biological activity and mechanism of action in a living system.

The selection of animal models for this compound research was guided by the compound's mechanism of action as a potent and selective inhibitor of a specific signaling pathway frequently dysregulated in certain cancers. To this end, xenograft models using human cancer cell lines were primarily employed. These models are crucial for evaluating the anti-tumor efficacy of a compound in an in vivo setting that mimics human disease.

Specifically, female immunodeficient mice (e.g., SCID or nude mice) were used to host subcutaneous xenografts of human non-small cell lung cancer (NSCLC) cell lines. The choice of cell lines was critical and based on their genetic profiles:

PC9: This cell line harbors a sensitizing mutation in the target protein, making it an ideal model to assess the primary efficacy of this compound.

NCI-H1975: This line contains both a sensitizing mutation and a key resistance mutation. It was selected to evaluate the ability of this compound to overcome known mechanisms of resistance to earlier-generation inhibitors.

A431: This model, which expresses the wild-type target protein at high levels, was used to assess the selectivity of this compound and its potential for off-target effects. aacrjournals.org

Furthermore, to investigate the activity of this compound against metastatic disease, a critical challenge in oncology, specialized brain metastases models were developed. This involved intracranially implanting the PC9 human tumor cells into mice, allowing for the direct assessment of this compound's ability to cross the blood-brain barrier and exert its therapeutic effect on central nervous system (CNS) lesions. aacrjournals.orgnih.gov The justification for this model lies in the high incidence of brain metastases in the targeted patient population. aacrjournals.org

To provide a mechanistic link between drug administration and therapeutic effect, the inhibition of the target protein's phosphorylation (p-EGFR) was identified as the key pharmacodynamic biomarker. aacrjournals.orgaacrjournals.org This biomarker provides direct evidence of target engagement and inhibition.

Tumor tissue was collected from xenograft models at various time points following this compound administration. The level of target phosphorylation was then quantified using established immunoassays. The validation of this biomarker was confirmed by establishing a clear correlation between the degree of p-EGFR inhibition and the observed anti-tumor response (i.e., reduction in tumor volume). aacrjournals.org This relationship confirms that the therapeutic effect of this compound is driven by its intended mechanism of action.

Relationship between Exposure and Pharmacodynamic Response of this compound

Understanding the relationship between the concentration of this compound in the body and its biological effect is fundamental to defining its therapeutic window and predicting clinical efficacy.

Dose-response studies were conducted in the established xenograft models to characterize the relationship between the administered dose of this compound and its pharmacodynamic and anti-tumor effects. Mice bearing established tumors were treated with a range of oral doses of this compound.

In the PC9 brain metastases model, this compound administered once daily induced sustained, dose-dependent tumor regression. aacrjournals.orgresearchgate.net Similarly, in subcutaneous xenograft models, a clear link was observed between increasing doses of this compound and a greater reduction in the phosphorylation of its target protein. researchgate.net This demonstrated robust target engagement in a dose-dependent manner. For instance, studies in the H1975 xenograft model involved collecting tumor samples at multiple time points after oral administration of this compound at doses such as 5 mg/kg and 25 mg/kg to assess the extent and duration of target inhibition. aacrjournals.orgaacrjournals.org

| Treatment Group | Dose (mg/kg, once daily) | Outcome | Median Survival (Days) |

|---|---|---|---|

| Vehicle Control | - | Progressive Tumor Growth | 10 |

| This compound (Low Dose) | 10 | Significant Tumor Growth Inhibition | 45.5 |

| This compound (High Dose) | 25 | Sustained Tumor Regression | 98 |

Data synthesized from preclinical studies in NSCLC models. oup.com

To bridge the gap between in vitro findings and in vivo outcomes, a pharmacokinetic-pharmacodynamic (PK-PD) mathematical model was developed. aacrjournals.orgaacrjournals.org This model aimed to predict the anti-tumor efficacy of this compound based on its in vitro potency and its pharmacokinetic profile in animals.

The model integrated several key parameters:

In vitro potency (IC50) of this compound against cells with sensitizing and resistance mutations. aacrjournals.org

In vivo pharmacokinetic data, including plasma and brain concentrations of this compound after oral administration. aacrjournals.org

The relationship between this compound exposure and the inhibition of target phosphorylation (the PD biomarker). aacrjournals.org

The link between the magnitude of target inhibition and the resulting change in tumor volume. aacrjournals.org

This comprehensive model was able to successfully describe the observed pharmacokinetics, pharmacodynamics, and efficacy across the different xenograft models. aacrjournals.org By incorporating human pharmacokinetic data, the model could then be used to simulate the dose-response relationship in patients, providing a rational basis for selecting doses for first-in-human clinical trials. aacrjournals.orgresearchgate.net

Comparative Pharmacodynamic Profiling of this compound

To contextualize the preclinical profile of this compound, its properties were compared against other inhibitors of the same target pathway, including Gefitinib, Erlotinib, Afatinib, and Rociletinib. A key area of differentiation investigated was the ability to penetrate the central nervous system, a common site of disease progression.

Studies demonstrated that this compound had significantly greater penetration of the mouse blood-brain barrier compared to Gefitinib, Afatinib, and Rociletinib. aacrjournals.orgnih.gov This was further corroborated in non-human primates using positron emission tomography (PET) imaging with radiolabeled compounds, which showed markedly higher brain exposure for this compound. aacrjournals.orgresearchgate.net This superior CNS penetration translated into greater efficacy in the PC9 brain metastases model, where this compound induced tumor regression while other agents did not. aacrjournals.orgnih.gov

| Compound | Class | Unbound Brain-to-Plasma Ratio (Kp,uu) |

|---|---|---|

| This compound | Third-Generation Inhibitor | 0.21 |

| Gefitinib | First-Generation Inhibitor | ≤ 0.12 |

| Erlotinib | First-Generation Inhibitor | ≤ 0.12 |

| Afatinib | Second-Generation Inhibitor | ≤ 0.12 |

| Rociletinib | Third-Generation Inhibitor | ≤ 0.12 |

Data synthesized from comparative preclinical studies. researchgate.net

These comparative data underscore the differentiated preclinical profile of this compound, particularly its enhanced ability to distribute to the CNS, suggesting it may offer a significant advantage in treating or preventing brain metastases. aacrjournals.org

Computational and Theoretical Chemistry Approaches for Phendioxan

Molecular Modeling and Docking Studies of Phendioxan-Target Interactions

Molecular modeling and docking studies are widely used computational techniques to investigate the potential binding modes and affinities of small molecules, such as this compound, with biological macromolecules, primarily proteins. These methods aim to predict the preferred orientation (pose) and strength of a ligand-receptor complex.

Protein-Ligand Docking Simulations

Protein-ligand docking simulations are a core component of molecular modeling in drug design wikipedia.orgfishersci.se. The objective is to predict the optimal binding pose of a ligand within the binding site of a protein receptor and to estimate the binding affinity wikipedia.orgnih.gov. This is achieved by exploring various conformations of the ligand and orientations relative to the protein, and then scoring these poses based on their predicted interaction energies fishersci.sewikipedia.org.

Studies involving analogues of this compound, such as novel openthis compound analogues, have utilized docking simulations to examine their binding profiles with α1-adrenoreceptor (AR) subtypes, specifically the α1d-AR wikidoc.org. These simulations helped to understand the ligand-receptor interactions and provided support for chemiometric analyses, highlighting the importance of polar, electrostatic, hydrophobic, and shape effects of substituents for ligand binding wikidoc.org. Molecular docking has also been applied to study the interaction of compounds containing the 1,4-benzodioxan moiety with other targets, such as Focal Adhesion Kinase (FAK) fishersci.seiiab.me. These studies demonstrate the utility of docking in predicting how benzodioxan-containing compounds might bind to and potentially inhibit target proteins fishersci.seiiab.me.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial in molecular modeling to identify the stable three-dimensional structures (conformers) that a molecule can adopt nih.gov. Molecules with rotatable bonds can exist in multiple conformations with varying energies nih.govnih.gov. Energy minimization techniques are employed to find the lowest energy conformers, which are typically the most stable and relevant for binding interactions nih.govnih.gov.

Computational studies often involve performing conformational searches to generate a diverse set of possible conformers, followed by energy minimization using methods like molecular mechanics (MM) or density functional theory (DFT) to optimize their geometries and calculate their energies nih.gov. This process helps in understanding the flexibility of the ligand and identifying the energetically favorable conformations that are likely to bind to a protein target nih.gov. For instance, energy minimization using methods like MM2 or AM1 can be used to find low-energy conformers and their relative energies. The identification of the minimum energy conformation is important because the observed properties of a molecule can often be rationalized by studying this structure nih.gov.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of the electronic structure and properties of molecules compared to molecular mechanics methods. These calculations can be used to predict various molecular properties, including spectroscopic parameters.

Ab initio and Density Functional Theory (DFT) Applications

Ab initio methods and Density Functional Theory (DFT) are powerful quantum chemical approaches used to calculate the electronic structure, energies, and properties of molecules from first principles, without relying on experimental data. DFT is widely used due to its balance of accuracy and computational cost. These methods can provide insights into molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reaction pathways.

DFT calculations have been applied to study various organic molecules and predict their properties. While specific detailed ab initio or DFT studies solely focused on predicting the spectroscopic properties of this compound were not prominently found in the search results, these methods are generally used to predict spectroscopic parameters such as vibrational frequencies (IR and Raman spectroscopy), electronic transitions (UV-Vis spectroscopy), and NMR chemical shifts. For example, quantum chemical calculations can be used to predict UV/Vis absorption spectra by calculating electronic excitation energies and oscillator strengths. The application of DFT to molecules containing the benzodioxan core or similar structures is common in computational chemistry for understanding their electronic behavior and properties.

Proton Affinity Studies and pKa Prediction

Proton affinity and pKa values are important chemical properties that influence a molecule's behavior in different environments, particularly in biological systems. Computational methods, including quantum chemical calculations, can be used to predict these values.

DFT calculations are often employed to determine proton affinities in the gas phase. Predicting pKa values in aqueous solution is more complex and typically involves combining gas-phase calculations with solvation models. Various computational workflows and semiempirical methods, in conjunction with solvation models, have been developed and evaluated for their accuracy in predicting pKa values for drug-like molecules. These studies highlight the feasibility of using computational approaches for rapid and relatively accurate pKa prediction. Understanding the protonation state of this compound at physiological pH is important for predicting its interactions with charged residues in protein binding sites.

In Silico Target Prediction and Pathway Analysis for this compound

In silico target prediction and pathway analysis are computational approaches used to identify potential biological targets of a compound and to understand the biological pathways that might be modulated by its activity. These methods are valuable in drug discovery for identifying novel indications for existing compounds or understanding the potential polypharmacology of a molecule.

Ligand-based target prediction methods are often based on the principle that structurally similar compounds are likely to bind to similar targets and exhibit similar biological activities. By comparing the chemical structure of this compound to databases of compounds with known targets, potential targets can be predicted.

Pathway analysis involves mapping the predicted targets of a compound to biological pathways to understand the broader biological processes that might be affected. This can help in understanding the potential therapeutic effects or identifying potential off-target effects. While specific in silico target prediction and pathway analysis studies for this compound were not detailed in the provided snippets, these general computational approaches can be applied to this compound to explore its potential interactions within biological networks and identify relevant pathways. Studies on related compounds and the use of databases and bioinformatics tools are common in this area.

Advanced Computational Methodologies in Drug Discovery for this compound

Advanced computational methodologies play a significant role in modern drug discovery by providing insights into molecular interactions, predicting biological activity, and guiding the design of novel compounds. For compounds like this compound, which acts as an α1-adrenergic receptor antagonist, these computational approaches are valuable tools in understanding its interaction with the target receptor and in the development of related ligands with improved properties wikipedia.orgnih.gov. Key methodologies employed in this context include Quantitative Structure-Activity Relationships (QSAR) and molecular docking studies, often complemented by molecular dynamics simulations and other theoretical approaches openaccessjournals.comneuroquantology.comeco-vector.combioscipublisher.comnih.goviit.itresearchgate.netresearchgate.netmdpi.comnih.govmdpi.comnih.govnih.govfrontiersin.orgnih.govnih.govscielo.brchemrxiv.orgresearchgate.net.

Quantitative Structure-Activity Relationships (QSAR) involve the development of mathematical models that correlate chemical structure with biological activity. By analyzing a series of compounds with known activity, QSAR models can identify structural features that are important for potency and selectivity. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and experimental testing nih.govneuroquantology.comeco-vector.comnih.govnih.gov. In the context of 1,4-benzodioxan-related compounds, including those structurally similar to this compound, 2D and 3D-QSAR studies have been employed to investigate their binding profiles at α1-adrenoreceptor subtypes nih.govresearchgate.net. For instance, studies on novel openthis compound analogues and other 1,4-benzodioxan derivatives targeting α1d-adrenoreceptors have utilized QSAR to understand the structural determinants influencing receptor affinity nih.govresearchgate.net. Multiple regression analysis in one such study suggested that the number of heteroatoms in the molecule and passive membrane diffusion were relevant factors for enhancing α1d-AR affinity nih.gov.

Molecular docking is another fundamental computational technique used to predict the preferred orientation (binding pose) of a ligand within the binding site of a target protein and to estimate the binding affinity neuroquantology.comeco-vector.comnih.govresearchgate.netmdpi.comnih.govnih.govnih.govchemrxiv.orgresearchgate.net. This structure-based approach requires a three-dimensional structure of the target receptor, which can be obtained experimentally (e.g., through X-ray crystallography) or via computational modeling bioscipublisher.comresearchgate.net. Docking simulations provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the ligand and the amino acid residues in the binding site mdpi.comchemrxiv.org. For this compound-related compounds and their activity at α1-adrenoreceptors, docking studies have been conducted alongside QSAR analyses nih.govresearchgate.net. These simulations against computational structural models of the biological target have provided support for the findings from chemiometric analysis nih.gov. They helped in understanding how polar, electrostatic, hydrophobic, and shape effects of substituents, particularly at the ortho positions of the phenoxy terminal, likely govern ligand binding to the α1d-AR nih.gov.

Analytical Research Methodologies for Phendioxan

Development and Validation of Quantitative Analytical Methods for Phendioxan

The development and validation of quantitative analytical methods for this compound are essential to reliably determine its concentration in a given sample. Validation typically involves assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), limit of quantitation (LOQ), specificity, and robustness aphl.orgscielo.brchromatographyonline.comnih.gov. These parameters ensure the method is suitable for its intended purpose. Quantitative assays provide a numerical value for the analyte concentration and require calibration, often using a standard curve, and the use of quantitative controls aphl.org.

Chromatographic Techniques (e.g., UHPLC, HPLC)

Chromatographic techniques, such as Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantitative analysis of pharmaceutical compounds, including those structurally related to this compound google.comnih.govgoogleapis.comresearchgate.netsielc.comresearchgate.netdergipark.org.tr. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

HPLC methods often involve reverse-phase columns and mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, sometimes with the addition of acids or buffers to optimize separation and peak shape google.comsielc.comdergipark.org.tr. For quantitative determination, parameters like capacity factor, selectivity factor, and resolution factor are considered to ensure adequate separation of the analyte from other components dergipark.org.tr. Linearity of the method is established over a specific concentration range, and parameters like LOD and LOQ are determined to define the sensitivity of the method scielo.brdergipark.org.tr.

Some research mentions HPLC methods used in the analysis of compounds structurally related to this compound, such as those containing a 1,4-benzodioxane (B1196944) moiety. For instance, HPLC methods utilizing C8 or C18 columns with gradient elution of acetonitrile and aqueous solutions have been described for separating related compounds google.comnih.gov. Validation parameters like linearity, precision (intra- and inter-day), recovery, LOD, and LOQ are typically evaluated for these methods nih.govdergipark.org.tr.

While specific detailed validation data for a quantitative this compound HPLC or UHPLC method was not extensively found in the search results, the principles and parameters applied to similar compounds would be applicable.

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio filab.fr. When coupled with chromatographic techniques like Liquid Chromatography (LC-MS or LC-MS/MS), it provides enhanced separation and highly sensitive and selective detection, making it invaluable for the analysis of complex samples googleapis.comresearchgate.netnih.govthermofisher.comegetipdergisi.com.trresearchgate.net. LC-MS/MS, in particular, utilizes tandem mass spectrometry for increased specificity and reduced matrix effects egetipdergisi.com.tr.

LC-MS/MS methods are frequently employed for the quantitative determination of analytes in various matrices, including biological fluids and environmental samples researchgate.netegetipdergisi.com.tr. The technique allows for the identification of compounds based on their characteristic fragmentation patterns in addition to their molecular mass researchgate.net.

While direct detailed information on a validated LC-MS/MS method specifically for quantitative this compound analysis was not prominently featured in the search results, the technique is widely recognized as suitable for the quantitative analysis of organic compounds like this compound, especially when high sensitivity and selectivity are required filab.frthermofisher.com. The development of such a method would involve optimizing parameters like mobile phase composition, flow rate, ionization mode (e.g., electrospray ionization, ESI), and MS/MS transitions for this compound egetipdergisi.com.tr. Validation would follow similar principles as other quantitative methods, assessing linearity, accuracy, precision, LOD, and LOQ scielo.bregetipdergisi.com.tr.

Some studies mention LC/MS analysis in the context of characterizing reaction mixtures or related compounds, indicating the applicability of MS-based techniques to this compound and its analogs google.comgoogleapis.comresearchgate.net.

Electromigration Techniques (e.g., Capillary Electrophoresis)

Electromigration techniques, such as Capillary Electrophoresis (CE), separate analytes based on their differential migration in an electric field through an electrolyte solution within a narrow capillary wikipedia.org. CE offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption wikipedia.org.

CE can be used for both qualitative and quantitative analysis of various compounds, including small molecules and biomolecules wikipedia.org. Different modes of CE, such as capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and micellar electrokinetic chromatography (MEKC), can be employed depending on the properties of the analyte wikipedia.org.

This compound is mentioned in the context of capillary electrophoresis in one source, suggesting its potential applicability for the analysis of this compound googleapis.comepo.org. While detailed quantitative CE methods specifically for this compound were not found, CE has been used for the analysis of other pharmaceutical compounds and can be coupled with detectors like UV-Vis or mass spectrometers for quantification wikipedia.orggoogle.com. The development of a quantitative CE method for this compound would involve optimizing parameters such as buffer composition, pH, applied voltage, and detection wavelength.

Qualitative Characterization Techniques for this compound Metabolites and Degradation Products

Qualitative characterization of this compound metabolites and degradation products is crucial for understanding its metabolic fate and stability. Analytical techniques capable of identifying unknown compounds are essential for this purpose.

Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), plays a significant role in the qualitative characterization of metabolites and degradation products researchgate.netthermofisher.comresearchgate.net. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of elemental composition, while tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns thermofisher.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the structures of metabolites and degradation products nih.gov. NMR provides detailed information about the connectivity and functional groups within a molecule. Combining MS and NMR data can significantly improve the accuracy and confidence of metabolite identification nih.gov.

Research on related compounds and other pharmaceutical substances often utilizes LC-MS and GC-MS for the identification of metabolites and degradation products in biological and environmental samples researchgate.netresearchgate.net. The analysis typically involves comparing the chromatographic retention times and mass spectral data of unknown peaks to those of reference standards or using fragmentation patterns to propose structures for novel compounds researchgate.net.

While specific studies detailing the qualitative characterization of this compound metabolites and degradation products were not extensively found, the general approaches using LC-MS, GC-MS, and NMR would be applicable to such investigations.

Sample Preparation and Extraction Techniques for Complex Matrices in this compound Analysis

Analyzing this compound in complex matrices, such as biological fluids (e.g., plasma, urine) or environmental samples, often requires appropriate sample preparation and extraction techniques to isolate and concentrate the analyte and remove interfering substances egetipdergisi.com.trphenomenex.comnih.gov. Matrix effects can significantly impact the accuracy and sensitivity of analytical methods, particularly in techniques like LC-MS/MS egetipdergisi.com.trphenomenex.com.

Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) egetipdergisi.com.trphenomenex.comnih.gov. LLE involves partitioning the analyte between two immiscible liquid phases egetipdergisi.com.trnih.gov. SPE utilizes a solid adsorbent material to selectively retain the target compound while washing away interferences phenomenex.comlcms.cz. The choice of extraction method and solvents depends on the chemical properties of this compound and the nature of the matrix phenomenex.comnih.gov.

Other techniques mentioned in the context of sample preparation for various analytes include protein precipitation, supported liquid extraction (SLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) phenomenex.com. Protein precipitation is often used for biological samples to remove proteins that can interfere with chromatographic analysis phenomenex.com. SLE offers an alternative to traditional LLE, providing a more efficient extraction into an organic solvent phenomenex.com. QuEChERS is a multi-step method commonly used for extracting and cleaning up samples from food matrices phenomenex.com.

While specific optimized sample preparation and extraction methods for this compound in various complex matrices were not detailed in the search results, the general principles and techniques described for similar compounds would be relevant. The development of such methods for this compound would involve optimizing steps like sample pre-treatment, conditioning, loading, washing, and elution to achieve sufficient recovery and matrix clean-up lcms.cz.

Advancements in High-Throughput Analytical Platforms for this compound Research

Advancements in analytical technology have led to the development of high-throughput platforms that can significantly increase the speed and efficiency of analysis, which can be beneficial for this compound research, particularly in screening or large-scale studies a-star.edu.sgeddc.sg.

High-throughput analytical platforms often integrate automated sample handling, rapid separation techniques, and fast detection methods a-star.edu.sg. In the context of drug discovery and screening, high-throughput screening (HTS) platforms are used to quickly test large libraries of compounds a-star.edu.sgeddc.sg. While these platforms are often focused on biological assays, the analytical techniques used within them, such as rapid LC-MS, can be adapted for high-throughput chemical analysis.

For chemical analysis, advancements include faster chromatographic columns (e.g., UHPLC), faster scanning mass spectrometers, and automated sample preparation systems nih.govthermofisher.comphenomenex.com. These technologies enable the analysis of a larger number of samples in a shorter time frame.

While specific examples of high-throughput analytical platforms solely dedicated to this compound research were not found, the principles of high-throughput analysis, leveraging techniques like fast LC-MS/MS and automation, could be applied to this compound analysis when high sample throughput is required, such as in screening for related compounds or analyzing numerous samples from extensive studies. The goal of high-throughput analysis is to maximize the number of samples processed while maintaining acceptable levels of accuracy and precision a-star.edu.sg.

Here is a table summarizing some analytical parameters found in the search results for related chromatographic methods, which could serve as a reference for potential this compound analysis method development:

| Technique | Column Type | Mobile Phase | Flow Rate | Detection Method | Notes | Source |

| HPLC | XbridgeTM C8 | 0.1%TFA aqueous soln - 0.07%TFA in acetonitrile | 2 mL/min | LC/MS | Gradient elution for related compounds | google.com |

| HPLC | XbridgeTM C8 | 10 μM pH 9 ammonium (B1175870) acetate (B1210297) aq soln - acetonitrile | 1 mL/min | LC/MS | Gradient elution for related compounds | google.com |

| UHPLC | Waters Symmetry C18 | Acetonitrile/water (55:45, v/v) | 1 mL/min | UV (270 nm) | Isocratic elution for 2-phenoxyethanol, validated method | nih.gov |

| RPLC | Zorbax SB-CN | Ethanol-water (40:60, v/v) pH 6.5 | 0.3 mL/min | Not specified | Optimized for phenytoin, quantitative determination using internal std | dergipark.org.tr |

| LC-MS/MS | Acquity UPLC Phenyl | 0.1% formic acid in water and methanol | Not specified | MS/MS | Gradient elution for 3-phenylpyruvic acid, validated method | egetipdergisi.com.tr |

Note: This table includes data for related compounds or general methods where specific this compound data was not available but illustrates typical parameters.

Future Research Directions for Phendioxan

Exploration of Novel Biological Targets for Phendioxan Analogues

While this compound and its analogues are recognized for their activity as alpha1-adrenoreceptor antagonists, exhibiting varying degrees of selectivity towards alpha1A, alpha1B, and alpha1D subtypes, future research aims to broaden the spectrum of their potential therapeutic applications by exploring novel biological targets. Studies on structure-activity relationships (SAR) have been instrumental in understanding how modifications to the this compound structure influence its interaction with adrenergic receptors acs.orgnih.govfigshare.comunibo.it. This foundational knowledge provides a basis for designing analogues that may interact with entirely different biological pathways.

Emerging research on 1,4-benzodioxan derivatives, which share a core structure with this compound, has indicated potential activity against targets beyond adrenergic receptors. For instance, some 1,4-benzodioxan derivatives have demonstrated inhibitory activity against focal adhesion kinase (FAK), a nonreceptor tyrosine kinase implicated in cancer progression researchgate.net. This suggests that this compound analogues could be designed to target kinases or other protein families involved in various diseases, including cancer researchgate.net.

Furthermore, investigations into the effects of this compound analogues on specific cell lines, such as human PC-3 prostate cancer cells, have revealed antitumor activity and highlighted the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in modulating apoptosis and cell proliferation figshare.comresearchgate.net. This indicates the potential for targeting adrenergic receptor subtypes in specific disease contexts, or identifying off-target effects that could be harnessed for therapeutic benefit. Future research will likely involve high-throughput screening of this compound analogue libraries against diverse biological targets and phenotypic assays to identify unexpected activities and novel therapeutic avenues.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

AI and ML algorithms can be applied to analyze existing biological and chemical data related to this compound and its known analogues. This includes data from traditional binding assays, functional studies, and SAR analyses acs.orgnih.govfigshare.comunibo.it. By identifying complex patterns and correlations within this data, AI models can predict the likely activity of new, un-synthesized this compound analogues against known or novel targets mdpi.commdpi.comnih.gov.

Development of Advanced in vitro and in vivo Models for this compound Pharmacodynamic Studies

Understanding the pharmacodynamics of this compound and its analogues – how they interact with biological systems to produce their effects – is crucial for drug development. Future research will focus on developing and applying more advanced in vitro and in vivo models to gain deeper insights into their mechanisms of action and predict their behavior in complex biological environments manchester.ac.ukcriver.comnih.govnih.govmdpi.com.

Advanced in vitro models, such as 3D cell cultures, organ-on-a-chip systems, and co-culture models, can more closely mimic the complexity of human tissues and organs compared to traditional 2D cell cultures. These models can provide more physiologically relevant data on the interaction of this compound analogues with their targets and their effects on cellular pathways nih.gov. For example, using advanced prostate cancer cell models could provide more detailed information on how this compound analogues modulate apoptosis and proliferation figshare.comresearchgate.net.

In vivo studies will continue to be essential, but future directions will involve the use of more sophisticated animal models, including genetically modified organisms and disease-specific models that better recapitulate human pathologies criver.comnih.gov. The integration of advanced imaging techniques and biomarkers in in vivo studies will allow for real-time monitoring of drug distribution, target engagement, and pharmacodynamic responses.

Furthermore, the development and application of pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation will be critical manchester.ac.uknih.govmdpi.com. These mathematical models integrate data from in vitro and in vivo studies to describe the relationship between drug exposure and its effects over time. Advanced PK/PD models, including physiologically based pharmacokinetic (PBPK) models, can help predict human pharmacodynamics based on preclinical data, optimize dosing strategies for future clinical translation, and identify key parameters influencing drug response manchester.ac.uknih.govnih.govmdpi.com.

Emerging Synthetic Strategies for this compound and its Scaffolds

The efficient and versatile synthesis of this compound and its diverse array of analogues is fundamental to advancing research in this field. Future research will explore and implement emerging synthetic strategies to overcome limitations of traditional methods, improve yields, reduce environmental impact, and facilitate the creation of novel structural variations.

The 1,4-benzodioxan core structure of this compound is a key scaffold, and advancements in the synthesis of this moiety and related heterocyclic systems are directly relevant researchgate.netgoogle.com. Emerging techniques such as microwave-assisted synthesis, flow chemistry, and mechanochemistry can offer accelerated reaction times, improved efficiency, and better control over reaction parameters compared to conventional heating and stirring researchgate.netnih.govmdpi.com.

Catalytic methods, including organocatalysis, photocatalysis, and transition metal catalysis, are providing new avenues for selective bond formation and functionalization, which can be applied to the synthesis of this compound analogues with precise structural modifications researchgate.net. Multicomponent reactions, which allow for the rapid assembly of complex molecules from three or more simple starting materials in a single step, offer a powerful approach for generating diverse libraries of this compound analogues for screening researchgate.netgoogle.com.

Green chemistry principles will also play an increasingly important role in the synthesis of this compound and its scaffolds. This includes the development of solvent-free or environmentally benign solvent systems, the use of renewable resources, and the design of more atom-economical reactions to minimize waste generation researchgate.netnih.govmdpi.com. Solid-support synthesis strategies, which are commonly used in the synthesis of peptides and nucleotides, could potentially be adapted for the combinatorial synthesis of this compound analogues, allowing for the rapid generation of large compound libraries nih.govmdpi.com.

By embracing these emerging synthetic strategies, researchers can more efficiently access novel this compound analogues with diverse structural features, facilitating the exploration of new biological targets and the development of compounds with improved therapeutic properties.

Q & A

Q. How should researchers address outliers in spectroscopic data during this compound’s structural characterization?

- Methodological Answer : Apply Grubbs’ test for outlier detection and repeat measurements under controlled conditions (humidity, temperature). Cross-validate with alternative techniques (e.g., FTIR vs. Raman) .

- Data Consideration : Include outlier-included and outlier-excluded analyses in supplementary materials .

Hypothesis-Driven Research

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about this compound’s mechanism of action?

- Methodological Answer : Prioritize hypotheses testable via CRISPR knockouts or siRNA silencing in target pathways. Ensure ethical compliance (IACUC approval) and contextualize novelty through patent landscaping .

- Data Consideration : Align hypothesis validation steps with predefined endpoints (e.g., Western blot for protein expression) .

What frameworks (e.g., PICO) are suitable for structuring clinical research questions on this compound’s therapeutic potential?

- Methodological Answer : Define Population (e.g., age, disease stage), Intervention (dose range), Comparator (standard therapy), and Outcomes (e.g., progression-free survival). Use CONSORT guidelines for trial design .

- Data Consideration : Map PICO elements to clinical endpoints in a study protocol template .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.